2-甲基庚烷

概述

描述

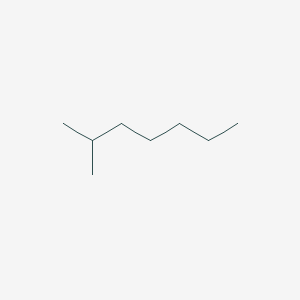

2-Methylheptane is a colorless liquid and a hydrocarbon, which is part of the branched alkane family . It is one of the isomers of octane .

Synthesis Analysis

2-Methylheptane has been gaining more industrial and academic interests as a gasoline additive to replace methyl tert-butyl ether . Traditionally, it is obtained by carrying out the reaction in the reactor followed by three distillation columns .Molecular Structure Analysis

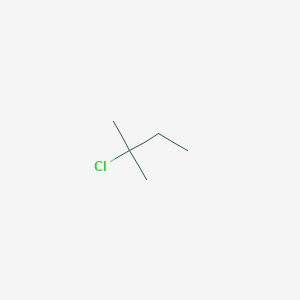

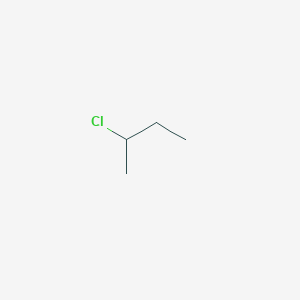

The molecular formula of 2-Methylheptane is C8H18 . Its structural formula is (CH3)2CH(CH2)4CH3 .Chemical Reactions Analysis

A recent experimental and kinetic modeling study of large 2-methylalkanes validated a chemical kinetic model for 2-methylheptane against experimental data obtained in a premixed flame, non-premixed flame, shock tube, and perfectly stirred reactor .Physical and Chemical Properties Analysis

2-Methylheptane has a molecular weight of 114.23 g/mol . It is a hydrocarbon and one of the isomers of octane .科学研究应用

燃烧和燃料研究

对2-甲基庚烷的研究在燃烧和燃料研究领域取得了重要进展。研究探讨了其在改善传统和替代燃料燃烧中的作用。2-甲基庚烷等烃类已被研究作为传统石油衍生柴油燃料、合成费舍尔-特洛普斯柴油和煤炭、天然气、生物质以及生物衍生脂肪和油衍生柴油和喷气燃料的替代组分。这些研究产生了新的实验结果,并为在喷气搅拌反应器中氧化相关烃类的低温和高温化学动力学模型提供了条件相关于实际应用的范围(Karsenty et al., 2012)。

此外,对2-甲基庚烷及其异构体的自燃特性进行了广泛研究,以了解它们在各种燃料中(如航空煤油和柴油)的行为。这些研究揭示了这些烃类的反应性区域,包括负温度系数区域,并有助于量化甲基取代对烷烃反应性的影响(Wang et al., 2013)。

环境影响和生物降解

2-甲基庚烷在石油泄漏等环境影响方面一直是研究重点。研究调查了C7和C8异构烷烃(如2-甲基庚烷)的甲烷发酵降解。这些研究揭示了在甲烷发酵条件下的异构体特异性代谢,并提出了涉及新微生物的激活机制,阐明了这类烃类在受石油和精炼产品影响的环境中的命运(Abu Laban et al., 2015)。

化学过程设计和优化

2-甲基庚烷也是化学过程设计和优化领域的研究对象。研究重点放在生产化学品如2-甲氧基-2-甲基庚烷(MMH)上,被提议作为汽油添加剂。研究探讨了各种工艺配置,如反应精馏和带有侧反应器配置的强化柱,以提高MMH生产过程的经济和能源性能。这些研究提出了创新的工艺配置和最佳设计参数,显著降低了资本和运营成本,同时实现了高MMH产量(Hussain et al., 2017)。

作用机制

Target of Action

2-Methylheptane is a branched-chain alkane and an isomer of octane . It is a flammable colorless liquid used as fuel . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylheptane. For example, temperature and pressure can affect its state (liquid or gas) and therefore its usability as a fuel . .

安全和危害

未来方向

属性

IUPAC Name |

2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-5-6-7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSWJIKNEAIKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060460 | |

| Record name | 2-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | 2-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

4.4 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.698 | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.7 [mmHg], Vapor pressure, kPa at 38 °C: 5.3 | |

| Record name | 2-Methylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

592-27-8, 26635-64-3, 28777-67-5 | |

| Record name | 2-Methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026635643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028777675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU6SU8CCVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-109 °C | |

| Record name | 2-METHYLHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0731 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the branched structure of 2-methylheptane impact its combustion properties compared to linear alkanes like n-octane?

A1: Both experimental data and model predictions indicate that 2-methylheptane exhibits lower reactivity in flames compared to n-octane. This is attributed to its decreased ability to populate the hydrogen radical pool, a crucial factor in high-temperature combustion [, , ]. Additionally, 2-methylheptane demonstrates lower laminar flame speeds than mono-methylated octane isomers, suggesting that an increase in methyl substitutions leads to decreased reactivity [].

Q2: What is the significance of propene chemistry in the high-temperature ignition of 2,5-dimethylhexane?

A2: Accurate prediction of high-temperature ignition delay in 2,5-dimethylhexane relies heavily on the accurate representation of propene chemistry within the kinetic model [].

Q3: How does the position of the methyl group in methylheptane isomers affect their combustion characteristics?

A3: The location of the methyl substitution on the alkane chain significantly influences the distribution of intermediate species and combustion products. For example, flames of 2-methylheptane and 3-methylheptane, when compared at the same conditions, exhibit different concentrations of key species such as alkenes, alkynes, aldehydes, and dienes [].

Q4: What surrogate mixtures have been proposed to study the combustion of jet fuels containing 2-methylheptane?

A4: Researchers have used surrogates comprising n-decane, iso-octane, decalin, n-propylcyclohexane, n-propylbenzene, and tetralin to simulate the combustion kinetics of jet fuels containing 2-methylheptane [].

Q5: How does the use of zeolites like HY and HZSM-5 impact the catalytic cracking of 2-methylheptane?

A5: The choice of zeolite significantly influences the product distribution during the cracking of 2-methylheptane. HZSM-5 tends to produce smaller fragments compared to HY []. Additionally, the ratio of branched to linear paraffins in the product stream is strongly affected by both the catalyst type and the feedstock used [, ].

Q6: Can the product distribution from the cracking of 2-methylheptane over a mixture of HY and HZSM-5 zeolites be predicted?

A6: While the overall product distribution by carbon number can be reasonably approximated by summing the contributions of individual catalysts, deviations are observed for specific distributions of paraffins, olefins, and aromatics. This suggests the occurrence of hydrogen transfer and isomerization processes within the zeolite mixture [, ].

Q7: What microorganisms are potentially involved in the biodegradation of iso-alkane mixtures containing 2-methylheptane?

A7: Studies point to members of the Peptococcaceae family as key players in the degradation of iso-alkanes like 2-methylheptane in methanogenic environments [, ].

Q8: What is the molecular formula and weight of 2-methylheptane?

A8: The molecular formula of 2-methylheptane is C8H18, and its molecular weight is 114.23 g/mol.

Q9: Are there spectroscopic techniques for identifying 2-methylheptane?

A9: Yes, techniques like gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to identify and quantify 2-methylheptane in complex mixtures, such as fuel samples [, ].

Q10: Are there studies on the adsorption behavior of 2-methylheptane on different materials?

A10: Yes, studies have investigated the adsorption of 2-methylheptane on materials like polyvinylidene chloride-based microporous activated carbon. These studies shed light on the factors influencing selective adsorption, such as structural features of the material, steric parameters, diffusion conditions, and CH/π interactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)